1-メチル-4-フェニルピペリジン

概要

説明

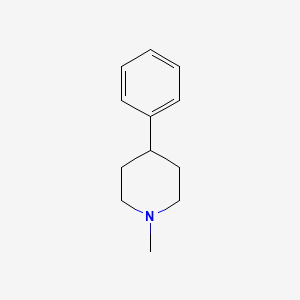

1-Methyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It is a member of the phenylpiperidine class of compounds . This class of compounds is known to have significant pharmaceutical applications, including use as analgesics and sedatives . They are also known to be μ opioid receptor agonists .

Synthesis Analysis

Piperidines, including 1-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-phenylpiperidine consists of a six-membered piperidine ring with a methyl group at the 1-position and a phenyl group at the 4-position . The molecular weight of this compound is 175.27 Da .Chemical Reactions Analysis

Piperidines, including 1-Methyl-4-phenylpiperidine, are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

1-Methyl-4-phenylpiperidine is a yellow solid . The storage temperature for this compound is room temperature .科学的研究の応用

薬理学的応用

1-メチル-4-フェニルピペリジン誘導体は、その薬理学的な特徴により、さまざまな治療用途で利用されています。 抗癌剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、降圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー病剤、抗精神病剤、抗凝固剤としての効果があることが判明しています .

化学合成

化学合成において、ピペリジン構造は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどのさまざまな誘導体の形成に不可欠です。 これらの化合物は、新しい医薬品の開発に重要です .

創薬

ピペリジン核は、創薬における重要な要素です。これは、構造活性相関研究に関与しており、特定の化合物の阻害効果に不可欠です。 ピペリジン誘導体は、新しい薬物候補としての可能性を探られています .

生物学的特性

1-メチル-4-フェニルピペリジン誘導体は、さまざまな生物学的特性を示します。 これらの化合物は、アルツハイマー病治療における重要な標的であるコリンエステラーゼとモノアミンオキシダーゼBを阻害することが示されています .

抗ウイルスおよび抗炎症特性

ピペリジン環を含む一部の誘導体は、抗ウイルスおよび抗炎症特性を示しています。 これらの化合物は、ウイルス感染症や炎症性疾患の治療における潜在的な用途について研究されています .

抗腫瘍特性

ピペリジン誘導体は、その抗腫瘍特性について調査されています。 これらの化合物は、細胞の増殖を阻害したり、癌細胞のアポトーシスを誘導したりすることによって、さまざまな癌の治療に役立つ可能性があります .

抗寄生虫薬

1-メチル-4-フェニルピペリジンの誘導体は、抗寄生虫薬として使用されてきました。 フェブリフジンやその合成類似体であるハロフギノンなどの化合物は、寄生虫感染症に対して効果的に使用されています .

チューブリン阻害

ピペリジン誘導体は、新しいタイプのチューブリン阻害剤として発見されています。 これらの化合物は、細胞分裂を妨げることによって、前立腺癌などの癌を治療する可能性について探られています .

作用機序

Target of Action

1-Methyl-4-phenylpiperidine, also known as Meperidine or Pethidine, is a synthetic opioid agonist . Its primary targets are the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

1-Methyl-4-phenylpiperidine interacts with its targets, the μ-opioid receptors, leading to their activation . This activation results in the inhibition of ascending pain pathways, altering pain perception, and causing CNS depression . Additionally, 1-Methyl-4-phenylpiperidine has local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

It is known that the compound can induce neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways . Additionally, the compound’s metabolite, norpethidine, has been found to have serotonergic effects .

Pharmacokinetics

1-Methyl-4-phenylpiperidine has a bioavailability of 50-60% when administered orally, which increases to 80-90% in cases of hepatic impairment . The compound has a higher plasma protein binding than morphine . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1, producing active metabolites like norpethidine . Norpethidine has a longer elimination half-life than 1-Methyl-4-phenylpiperidine and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The activation of μ-opioid receptors by 1-Methyl-4-phenylpiperidine results in analgesic and sedative properties, making it useful for managing severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills . The neurotoxicity of its metabolite, norpethidine, makes it more toxic than other opioids, especially during long-term use .

Action Environment

The action, efficacy, and stability of 1-Methyl-4-phenylpiperidine can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the patient’s hepatic function . Additionally, the compound should be stored at room temperature for optimal stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETXHVRPKUXQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228110 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-52-7 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)

![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)